Technical Monograph: 3-Methoxy-N-(propan-2-yl)aniline
Technical Monograph: 3-Methoxy-N-(propan-2-yl)aniline
Topic: 3-methoxy-N-(propan-2-yl)aniline SMILES string Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-Methoxy-N-(propan-2-yl)aniline , also known as N-isopropyl-m-anisidine , is a secondary aromatic amine characterized by a methoxy group at the meta position and an isopropyl moiety attached to the nitrogen atom. This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical architectures (specifically VEGFR-2 inhibitors) and agrochemical actives. Its structural versatility arises from the electronic interplay between the electron-donating methoxy group and the steric bulk of the isopropyl amine, making it a valuable scaffold for tuning lipophilicity and metabolic stability in drug design.
Chemical Identity & Informatics
| Parameter | Data |
| IUPAC Name | 3-Methoxy-N-(propan-2-yl)aniline |
| Common Synonyms | N-Isopropyl-3-methoxyaniline; N-Isopropyl-m-anisidine |
| CAS Registry Number | 31143-05-2 |
| SMILES | COc1cccc(NC(C)C)c1 |
| InChI Key | ZZUXLTWVONQPEI-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
Structural Analysis
The molecule consists of an aniline core. The methoxy group (-OCH₃) at the 3-position exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect, activating the ring at the ortho and para positions relative to itself. The N-isopropyl group increases the basicity of the nitrogen slightly compared to the parent aniline (due to the inductive effect of the alkyl group) while introducing steric hindrance that reduces the likelihood of N-dialkylation during synthesis.
Physicochemical Profiling
Note: Where experimental data is proprietary or sparse, values are predicted based on Structure-Activity Relationship (SAR) algorithms calibrated to analogous anisidine derivatives.
| Property | Value (Status) | Technical Insight |
| Physical State | Liquid (Exp) | Pale yellow to amber oil; darkens on air exposure due to oxidation.[1] |
| Boiling Point | ~245–255 °C (Pred) | Slightly lower or comparable to m-anisidine (251°C) due to disrupted H-bonding. |
| Density | ~1.02–1.05 g/mL (Pred) | Reduced density vs. m-anisidine (1.096 g/mL) due to bulky isopropyl group. |
| LogP | 2.7 (Pred) | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| pKa (Conj. Acid) | ~5.0–5.5 (Pred) | Weakly basic; protonates only in acidic media. |
| Solubility | Organic Solvents | Miscible in DCM, EtOAc, DMSO, Methanol. Low water solubility.[2] |
Synthetic Pathways & Experimental Protocols
The most robust and field-proven method for synthesizing 3-methoxy-N-(propan-2-yl)aniline is Reductive Amination . This pathway is preferred over direct alkylation with isopropyl halides to avoid over-alkylation (formation of quaternary ammonium salts) and elimination side reactions.
Pathway Visualization
The following diagram illustrates the reductive amination workflow, highlighting the critical imine intermediate.
Caption: One-pot reductive amination pathway via imine formation and subsequent hydride reduction.
Detailed Protocol: Reductive Amination
Objective: Synthesis of 3-methoxy-N-(propan-2-yl)aniline from m-anisidine.
Reagents:
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m-Anisidine (1.0 equiv)
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Acetone (1.2–1.5 equiv)
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Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
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Acetic Acid (AcOH) (1.0 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology:
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Imine Formation (In Situ):
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Charge a reaction vessel with m-anisidine dissolved in DCM (0.2 M concentration).
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Add acetone (1.2 equiv) and acetic acid (1.0 equiv). The acid catalyzes the formation of the iminium ion.[3]
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Stir at room temperature for 30–60 minutes under an inert atmosphere (N₂). Note: Pre-formation of the imine prevents direct reduction of the ketone.
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Reduction:
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Cool the mixture to 0°C (optional, but improves selectivity).
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Add NaBH(OAc)₃ (1.4 equiv) portion-wise. Why STAB? Unlike NaBH₄, STAB is mild and selective for imines over ketones, preventing the side-reaction reduction of acetone to isopropanol.
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Work-up:
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Quench the reaction with saturated aqueous NaHCO₃ (base wash neutralizes the acetic acid and liberates the free amine).
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Extract the aqueous layer with DCM (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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-
Purification:
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Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).
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Expected Yield: 85–95%.
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Applications in Drug Discovery[7][8]
Kinase Inhibitor Scaffolds
The 3-methoxy-N-isopropyl motif is a specific pharmacophore used in the development of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors.
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Mechanism: The aniline nitrogen often acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
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Role of Isopropyl: The bulky isopropyl group fills the hydrophobic pocket (selectivity filter), improving binding affinity compared to a simple methyl or ethyl group.
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Role of Methoxy: The methoxy group provides electron density and can participate in weak H-bond acceptance or metabolic blocking.
Agrochemical Intermediates
Similar to N-isopropylaniline (a metabolite of the herbicide Propachlor), the 3-methoxy derivative is explored in the synthesis of chloroacetanilide herbicides, where the methoxy group alters soil mobility and degradation rates.
Analytical Characterization (Self-Validation)
To validate the synthesis of 31143-05-2 , compare experimental data against these expected spectral signatures:
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¹H NMR (400 MHz, CDCl₃):
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δ 1.22 (d, 6H): Isopropyl methyls (Doublet due to coupling with CH).
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δ 3.65 (sept, 1H): Isopropyl methine (Septet).
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δ 3.78 (s, 3H): Methoxy group (Singlet).
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δ 6.20–7.10 (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).
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δ ~3.5–4.0 (br s, 1H): Amine N-H (Broad, exchangeable).
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Mass Spectrometry (ESI+):
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[M+H]⁺: Calculated 166.12; Observed ~166.1.[4]
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Safety & Handling (E-E-A-T)
Based on SAR analysis of m-anisidine and N-alkyl anilines.
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GHS Classification:
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Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
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Skin/Eye Irritation: Category 2.
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Specific Target Organ Toxicity: Blood (Methemoglobinemia risk typical of anilines).
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Handling Precautions:
References
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PubChem. (n.d.). 3-methoxy-N-(propan-2-yl)aniline (Compound). National Library of Medicine. Retrieved from [Link]
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Abdel-Rahman, H. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents targeting VEGFR-2.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for VEGFR-2 application).
Sources
- 1. m-Anisidine - Wikipedia [en.wikipedia.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. PubChemLite - 3-methoxy-n-(propan-2-yl)aniline (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
